ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(naphthalen-1-ylmethylamino)-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22(25)23(14-18-9-3-4-10-19(18)15-23)24-16-20-12-7-11-17-8-5-6-13-21(17)20/h3-13,24H,2,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINHJWAJXITON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)NCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diene and an aryl halide under palladium-catalyzed conditions.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the indene core with naphthalen-1-ylmethyl chloride in the presence of a strong base like sodium hydride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-ylmethyl group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate in the synthesis of various bioactive molecules. Notably, it is utilized in the preparation of isoindolinone derivatives, which have been shown to exhibit:
- Antidiabetic properties through the synthesis of alkaloids like Aspernidine A and B .
- Anticancer activities via histone deacetylase inhibitors that demonstrate antiproliferative effects in human liver microsomes .
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological profile. Its derivatives are being investigated for:
- Antidiabetic drugs : Targeting metabolic pathways involved in glucose regulation.
- Anticancer therapies : Focusing on inhibiting tumor growth through epigenetic mechanisms.
Case Study: Isoindolinone Derivatives
A study highlighted the synthesis of isoindolinone compounds from this compound. The derivatives were evaluated for their ability to inhibit specific cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
Versatile Building Block
The compound acts as a versatile building block in organic synthesis due to its unique functional groups. It can participate in various reactions such as:
- Alkylation : Introducing alkyl groups to enhance lipophilicity.
- Amination : Modifying amine functionalities for increased biological activity.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Alkylation | DMF, K₂CO₃, reflux | Alkylated derivatives | 75 |
| Amination | DMF, heat | Aminated products | 80 |
| Coupling | Pd/C catalyst, solvent | Coupled products | 85 |
Future Perspectives
The ongoing research into this compound suggests that it may play a crucial role in developing new therapeutic agents. Its applications in drug discovery and organic synthesis are expected to expand as more studies elucidate its mechanisms of action and potential modifications.
Mechanism of Action
The mechanism of action of ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The naphthalene moiety in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., chloro or amino groups in ).
- Metabolic Stability: Compounds like ethyl 5-chloro-2-(dihydroisoquinoline-ethyl)-indene carboxylate () exhibit prolonged half-lives due to steric shielding of labile groups, a strategy applicable to the target compound .
- Toxicity : Sulfonamide analogs (e.g., LY186641) show dose-dependent methemoglobinemia, highlighting the need for careful substituent selection to mitigate off-target effects .
Pharmacological Potential
- Receptor Binding: The dihydroisoquinoline derivative () demonstrates high 5-HT7 receptor affinity (Ki < 10 nM), suggesting that bulky aromatic groups (e.g., naphthalene) could further optimize binding .
- CNS Penetration : The naphthalene group’s hydrophobicity may improve blood-brain barrier penetration, a trait observed in psychoactive indene derivatives () .
Biological Activity
Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an indene core, a naphthalenyl moiety, and an amino group. The synthesis typically involves multi-step organic reactions that may include the use of various reagents and solvents to achieve the desired product purity and yield. For instance, one synthesis method involves the reaction of naphthalen-1-ylmethylamine with ethyl 2,3-dihydro-1H-indene-2-carboxylate under controlled conditions to yield the target compound.
Antidiabetic Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antidiabetic activity. For example, isoindolinone derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. These findings suggest that the compound may possess similar properties due to its structural analogies with known antidiabetic agents .
Antiproliferative Effects
Studies have demonstrated that compounds containing naphthalene and indene moieties can act as potent histone deacetylase (HDAC) inhibitors. HDAC inhibitors are recognized for their role in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has shown promising antiproliferative activity in vitro against various cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, its structural features allow it to bind effectively to enzymes involved in metabolic pathways related to glucose metabolism and cancer cell proliferation. Molecular docking studies have suggested that the compound can fit into the active sites of these enzymes, potentially inhibiting their function .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Antidiabetic Activity : A study conducted on isoindolinone derivatives showed a significant decrease in blood glucose levels in diabetic rats after administration of these compounds .
- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that naphthalene-containing compounds exhibit IC50 values in the low micromolar range, demonstrating their effectiveness as potential anticancer drugs .
- Inhibitory Potency : Another study highlighted that derivatives with similar structures exhibited potent inhibition against d-amino acid oxidase (DAAO), which plays a role in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate and structurally related indene derivatives?
- Answer : Synthesis often involves multi-step procedures, including:
- Pd/C-mediated cross-coupling for aryl/alkynyl substitutions, followed by hydration (e.g., I₂-catalyzed hydration for carbonyl group introduction) .
- Microwave-assisted reactions to accelerate steps like cyclization or amination, as seen in tetrahydroisoquinoline derivatives .
- General Procedure 3 (GP3) , which utilizes cyano group introduction via nucleophilic substitution on indene carboxylate precursors, achieving yields up to 98% in optimized conditions .
- Purification via column chromatography, monitored by TLC (Rf values reported in pentane:ethyl acetate or hexane:EtOAc systems) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the indene ring show distinct coupling constants (e.g., J = 16.8–17.6 Hz) .
- IR Spectroscopy : Key peaks include ester carbonyl (1730–1737 cm⁻¹) and amino groups (~2983 cm⁻¹) .
- HRMS : Validates molecular formulae (e.g., C23H22NO7 requires m/z 424.1396; observed 424.1377) .
- X-ray Crystallography : Resolves 3D structure; monoclinic P2₁/c space group with unit cell parameters (e.g., a = 8.1957 Å, β = 93.014°) reported for analogous indene carboxylates .
Q. What safety protocols are recommended for handling indene derivatives during synthesis?
- Answer :
- Use gloveboxes for air/moisture-sensitive steps (e.g., silyl ether protection) .
- Wear PPE (gloves, goggles, masks) to avoid skin contact with irritants like cyano or acyl chloride intermediates .
- Dispose of waste via professional biohazard services , especially for halogenated or toxic byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral indene derivatives be achieved?
- Answer :
- Dynamic Kinetic Resolution (DKR) : Combine hydrolases (e.g., CAL-B) with racemization catalysts (e.g., TBD) to resolve esters like methyl 2,3-dihydro-1H-indene-1-carboxylate, achieving >95% ee .
- Asymmetric Catalysis : Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) enable constrained β-amino ester synthesis, as in methyl (1S,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate .
Q. What strategies address contradictions in synthetic yields or spectroscopic data for indene derivatives?
- Answer :
- Reaction Optimization : Varying catalysts (e.g., Pd/C vs. CuI) or solvents (e.g., DMF vs. THF) can resolve yield discrepancies. For example, GP3 yields dropped to 40% with bulky silyl-protected substrates .
- Data Validation : Cross-check NMR assignments with COSY/NOESY and confirm purity via HRMS to rule out isomeric byproducts .
Q. How are indene-based compounds evaluated for biological activity in preclinical models?
- Answer :
- Kinase Inhibition Assays : Measure IC₅₀ values (e.g., DDR1 inhibition at 14.9 nM) using recombinant proteins and collagen-induced signaling .
- In Vivo Efficacy : Orthotopic pancreatic cancer models assess tumor growth suppression (e.g., compound 7f reduced metastasis in mice) .
- Metabolic Stability : Use liver microsomes or plasma protein binding assays to optimize pharmacokinetics .
Q. What computational or structural insights guide the design of indene-derived inhibitors?
- Answer :
- Docking Studies : Align indene scaffolds with kinase active sites (e.g., DDR1’s ATP-binding pocket) to predict binding modes .
- Crystallographic Data : Analyze hydrogen-bonding interactions (e.g., ester carbonyl with Lys44 in DDR1) for structure-activity relationships .
Methodological Considerations
- Synthesis : Prioritize steric and electronic effects of substituents (e.g., naphthalen-1-ylmethyl groups may require bulky base catalysts) .
- Characterization : Use high-field NMR (≥400 MHz) to resolve overlapping signals in dihydroindene rings .
- Biological Testing : Validate target engagement via Western blotting (e.g., phospho-DDR1 levels) alongside cellular assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
